2',7'-Dichlorodihydrofluorescein
Overview
Description
2’,7’-Dichlorodihydrofluorescein is a chemical compound widely used as a fluorescent probe for detecting reactive oxygen species (ROS) within cells. This compound is particularly valuable in biological and medical research due to its ability to indicate oxidative stress levels by emitting fluorescence when oxidized .
Preparation Methods
Synthetic Routes and Reaction Conditions
2’,7’-Dichlorodihydrofluorescein is typically synthesized from fluorescein through a series of chlorination and reduction reactions. The process involves the following steps:
Chlorination: Fluorescein is treated with chlorine gas in the presence of a catalyst to introduce chlorine atoms at the 2’ and 7’ positions, forming 2’,7’-dichlorofluorescein.
Reduction: The dichlorofluorescein is then reduced using a suitable reducing agent, such as sodium borohydride, to yield 2’,7’-dichlorodihydrofluorescein
Industrial Production Methods
In industrial settings, the production of 2’,7’-dichlorodihydrofluorescein follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
2’,7’-Dichlorodihydrofluorescein primarily undergoes oxidation reactions. When exposed to reactive oxygen species, it is oxidized to form 2’,7’-dichlorofluorescein, a highly fluorescent compound .
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, superoxide, and hydroxyl radicals are common oxidizing agents that react with 2’,7’-dichlorodihydrofluorescein.
Reaction Conditions: These reactions typically occur under physiological conditions, such as in cell culture media or within living cells
Major Products
The primary product formed from the oxidation of 2’,7’-dichlorodihydrofluorescein is 2’,7’-dichlorofluorescein, which exhibits strong fluorescence and is used as an indicator of oxidative stress .
Scientific Research Applications
2’,7’-Dichlorodihydrofluorescein has a wide range of applications in scientific research:
Chemistry: Used as a probe to study redox reactions and oxidative processes.
Biology: Employed in cell biology to measure intracellular ROS levels and monitor oxidative stress in various cell types
Mechanism of Action
The mechanism of action of 2’,7’-dichlorodihydrofluorescein involves its conversion to a fluorescent compound upon oxidation:
Cell Permeability: The compound is cell-permeant and can easily enter cells.
Deacetylation: Once inside the cell, intracellular esterases cleave the acetate groups, converting it to 2’,7’-dichlorodihydrofluorescein.
Oxidation: Reactive oxygen species oxidize 2’,7’-dichlorodihydrofluorescein to 2’,7’-dichlorofluorescein, which emits fluorescence that can be detected using various fluorescence-based techniques .
Comparison with Similar Compounds
2’,7’-Dichlorodihydrofluorescein is often compared with other fluorescent probes used for detecting ROS:
2’,7’-Dichlorofluorescein Diacetate: Similar to 2’,7’-dichlorodihydrofluorescein but with diacetate groups, making it more cell-permeant
Dihydroethidium: Another ROS-sensitive probe that emits red fluorescence upon oxidation
Carboxy-DCFH: A carboxylated derivative that offers better retention within cells and is used for more specific applications
2’,7’-Dichlorodihydrofluorescein is unique due to its high sensitivity to ROS and its ability to provide real-time measurements of oxidative stress within living cells .
Properties
IUPAC Name |
2-(2,7-dichloro-3,6-dihydroxy-9H-xanthen-9-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2O5/c21-13-5-11-17(7-15(13)23)27-18-8-16(24)14(22)6-12(18)19(11)9-3-1-2-4-10(9)20(25)26/h1-8,19,23-24H,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFNWJDGWJVGGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C3=CC(=C(C=C3OC4=CC(=C(C=C24)Cl)O)O)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80888823 | |
Record name | Benzoic acid, 2-(2,7-dichloro-3,6-dihydroxy-9H-xanthen-9-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80888823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106070-31-9 | |
Record name | 2,7-Dichlorodihydrofluorescein | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106070-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-(2,7-dichloro-3,6-dihydroxy-9H-xanthen-9-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80888823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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